molecular formula C21H42O2 B13972260 5-Methyl-2-pentadecyl-1,3-dioxepane CAS No. 56599-34-9

5-Methyl-2-pentadecyl-1,3-dioxepane

Cat. No.: B13972260
CAS No.: 56599-34-9
M. Wt: 326.6 g/mol
InChI Key: SBOGZHRZNFJILK-UHFFFAOYSA-N
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Description

5-Methyl-2-pentadecyl-1,3-dioxepane is an organic compound with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . It belongs to the class of dioxepanes, which are cyclic ethers containing a seven-membered ring with two oxygen atoms. This compound is characterized by the presence of a methyl group at the 5-position and a pentadecyl group at the 2-position of the dioxepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-pentadecyl-1,3-dioxepane typically involves the reaction of appropriate diols and primary alcohols under specific conditions. One common method is the photocatalytic synthesis, where diols and primary alcohols are subjected to the action of a system containing FeCl3 and NaNO2 under oxygen (air) and mercury lamp irradiation . This method allows for the formation of various 1,3-dioxacyclanes, including this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-pentadecyl-1,3-dioxepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-Methyl-2-pentadecyl-1,3-dioxepane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-pentadecyl-1,3-dioxepane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. Specific molecular targets and pathways depend on the context of its application, such as drug delivery or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-dioxolane
  • 2-Methyl-1,3-dioxane
  • 2-Methyl-1,3-dioxocane

Uniqueness

5-Methyl-2-pentadecyl-1,3-dioxepane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of a long pentadecyl chain at the 2-position and a methyl group at the 5-position differentiates it from other dioxepanes, making it suitable for specialized applications in various fields.

Properties

CAS No.

56599-34-9

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

5-methyl-2-pentadecyl-1,3-dioxepane

InChI

InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-22-18-17-20(2)19-23-21/h20-21H,3-19H2,1-2H3

InChI Key

SBOGZHRZNFJILK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1OCCC(CO1)C

Origin of Product

United States

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